molecular formula C15H17NO3 B14207422 4-(5-Pentyl-1,2-oxazol-3-YL)benzoic acid CAS No. 835594-17-7

4-(5-Pentyl-1,2-oxazol-3-YL)benzoic acid

Cat. No.: B14207422
CAS No.: 835594-17-7
M. Wt: 259.30 g/mol
InChI Key: ZKZRLQXTDPNCLD-UHFFFAOYSA-N
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Description

4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid is a chemical compound with the molecular formula C15H17NO3. It is characterized by the presence of a benzoic acid moiety linked to an oxazole ring, which is further substituted with a pentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid typically involves the formation of the oxazole ring followed by the introduction of the benzoic acid moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an α-haloketone can lead to the formation of the oxazole ring, which can then be further functionalized to introduce the pentyl group and the benzoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound can be used in biological assays to investigate its effects on various biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid involves its interaction with specific molecular targets. The oxazole ring and the benzoic acid moiety can interact with enzymes or receptors, modulating their activity. The pentyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Pentyl-1,2-oxazol-3-yl)benzoic acid is unique due to the presence of the pentyl group on the oxazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in various fields .

Properties

CAS No.

835594-17-7

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

4-(5-pentyl-1,2-oxazol-3-yl)benzoic acid

InChI

InChI=1S/C15H17NO3/c1-2-3-4-5-13-10-14(16-19-13)11-6-8-12(9-7-11)15(17)18/h6-10H,2-5H2,1H3,(H,17,18)

InChI Key

ZKZRLQXTDPNCLD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC(=NO1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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